molecular formula C15H14O B075470 2,3-Dimethylbenzophenone CAS No. 1322-78-7

2,3-Dimethylbenzophenone

Cat. No.: B075470
CAS No.: 1322-78-7
M. Wt: 210.27 g/mol
InChI Key: ZSQCNVWYBBKUHS-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Biochemical Pathways

It is possible that the compound may influence various metabolic pathways, leading to downstream effects on cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylbenzophenone . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{C}_6\text{H}_5\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)_2\text{COC}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: 2,3-Dimethylbenzoic acid.

    Reduction: 2,3-Dimethylbenzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,3-Dimethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It serves as a probe in studying biological interactions and mechanisms.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of polymers, dyes, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without methyl substitutions.

    4-Methylbenzophenone: A derivative with a single methyl group at the 4 position.

    3,4-Dimethylbenzophenone: A derivative with methyl groups at the 3 and 4 positions.

Uniqueness

2,3-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties compared to other benzophenone derivatives. This positioning can affect its electronic distribution and steric hindrance, leading to distinct chemical behavior and applications.

Properties

IUPAC Name

(2,3-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCNVWYBBKUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927582
Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13319-69-2, 1322-78-7
Record name (2,3-Dimethylphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13319-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, ar,ar-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzophenone
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethylbenzoyl chloride (35 g, 208 mmol) at 0° in dry dichloroethane (80 ml) was added anhydrous aluminium chloride (27.7 g, 208 mmol) portionwise over two minutes. The mixture was stirred for fifteen minutes and dry benzene (40 ml) was added. After warming to room temperature over fifteen minutes, the mixture was heated to reflux for four hours. The dark solution was cooled, poured onto ice (200 ml) containing concentrated hydrochloric acid (20 ml) and extracted with ether (3×100 ml). The combined organic layers were washed with 10% sodium hydroxide (2×50 ml), 10% sodium carbonate (50 ml) and brine (50 ml). After drying the organic layer over sodium sulphate, the solvent was removed under reduced pressure and the red oil (36 g) so obtained was chromatographed (SiO2 (400 g) using petroleum ether (60°-80°) and chloroform (0-12%) as eluent). This gave the desired 1-benzoyl-2,3 -dimethylbenzene (18.2 g, 42%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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